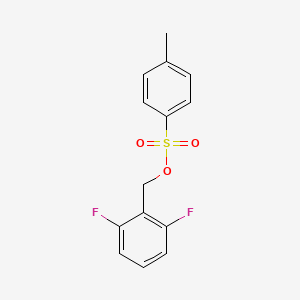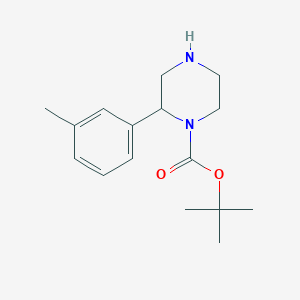![molecular formula C12H19NO B13554942 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol](/img/structure/B13554942.png)
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol is a chiral amino alcohol that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phenyl ring substituted with an isopropyl group. Its chiral nature makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. The use of chiral catalysts can enhance the enantioselectivity of the reaction, resulting in the desired enantiomer with high optical purity .
化学反应分析
Types of Reactions: 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
科学研究应用
2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
作用机制
The mechanism of action of 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites, thereby influencing biochemical pathways .
相似化合物的比较
2-Amino-3-phenyl-1-propanol: Lacks the isopropyl group on the phenyl ring.
3-Amino-1-propanol: Lacks the phenyl ring and isopropyl group.
1-Amino-2-propanol: Lacks the phenyl ring and has a different substitution pattern.
Uniqueness: 2-Amino-3-[4-(propan-2-yl)phenyl]propan-1-ol is unique due to its chiral nature and the presence of both an amino group and a hydroxyl group on a phenyl-substituted carbon chain. This structural uniqueness makes it a valuable intermediate in the synthesis of various enantiomerically pure compounds and enhances its versatility in chemical reactions .
属性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC 名称 |
2-amino-3-(4-propan-2-ylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-9(2)11-5-3-10(4-6-11)7-12(13)8-14/h3-6,9,12,14H,7-8,13H2,1-2H3 |
InChI 键 |
IWTJXDVHHXLOTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)CC(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


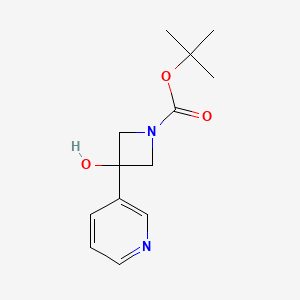

![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)
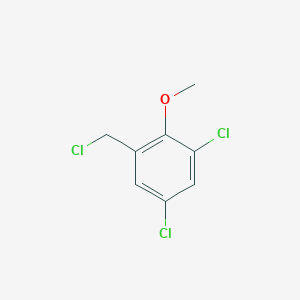
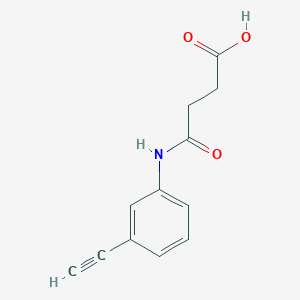


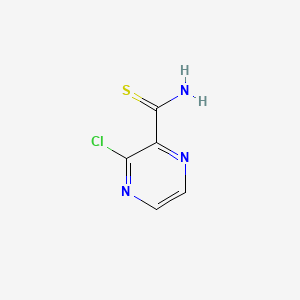


![N-(3-amino-4-methylpentyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide hydrochloride](/img/structure/B13554923.png)
